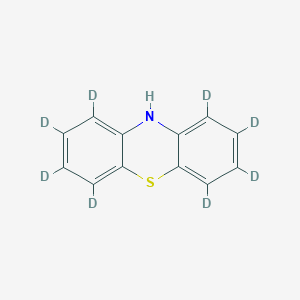

Phenothiazine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NS |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octadeuterio-10H-phenothiazine |

InChI |

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D |

InChI Key |

WJFKNYWRSNBZNX-PGRXLJNUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenothiazine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Phenothiazine-d8, a deuterated analog of the core heterocyclic structure of many pharmaceutical compounds. This document details the synthetic route, experimental protocols, and purification methods, along with essential analytical data for the characterization of the final product. The information presented here is intended to assist researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies where isotopically labeled compounds are crucial tools.

Introduction

Phenothiazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The use of deuterated analogs, such as this compound, has become increasingly important in drug discovery and development. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect. This compound serves as a valuable internal standard in quantitative bioanalytical assays, such as those using mass spectrometry, ensuring accuracy and precision in determining the concentration of the non-labeled drug in biological matrices.[1]

This guide focuses on the practical aspects of preparing and purifying this compound, providing a solid foundation for its application in research and development.

Synthesis of this compound

The most common and established method for the synthesis of the phenothiazine core is the Bernthsen synthesis, which involves the reaction of diphenylamine with sulfur at elevated temperatures, often in the presence of a catalyst such as iodine or aluminum chloride.[2] For the synthesis of this compound, the same principle is applied, utilizing a fully deuterated diphenylamine precursor, diphenylamine-d10.

Experimental Protocol: Synthesis of this compound via Bernthsen Reaction

This protocol is based on the classical Bernthsen synthesis, adapted for the preparation of the deuterated analog.

Materials:

-

Diphenylamine-d10

-

Sulfur (S)

-

Iodine (I₂) (catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to trap evolved hydrogen sulfide), combine diphenylamine-d10 and sulfur in a 1:2 molar ratio.

-

Add a catalytic amount of iodine (approximately 1-2% by weight of the diphenylamine-d10).

-

Heat the reaction mixture in a sand bath or heating mantle to a temperature of 140-160°C. The reaction is initiated with the evolution of hydrogen sulfide gas, which should be carefully vented to a scrubber containing a sodium hypochlorite solution.

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. The crude product will solidify.

-

Grind the solidified crude product into a fine powder.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, catalyst, and by-products. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated charcoal (optional)

Procedure:

-

Transfer the crude this compound powder to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the crude product completely. Gentle heating on a hot plate may be necessary.

-

If the solution is highly colored with impurities, a small amount of activated charcoal can be added to the hot solution to decolorize it. Swirl the flask for a few minutes.

-

Hot-filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals of this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to remove all traces of the solvent.

An alternative purification method involves the formation of a dihydropyran adduct, which can be particularly useful for removing persistent impurities.[3][4] This method consists of reacting the crude phenothiazine with 2,3-dihydropyran to form a crystalline adduct, which is then isolated and decomposed back to the pure phenothiazine.[3][4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant Quantities and Reaction Parameters

| Reactant/Parameter | Molecular Weight ( g/mol ) | Molar Ratio | Amount |

| Diphenylamine-d10 | 179.28 | 1 | (Specify amount, e.g., 10 g) |

| Sulfur | 32.07 | 2 | (Calculate based on diphenylamine-d10) |

| Iodine (catalyst) | 253.81 | Catalytic | (Specify amount, e.g., 0.1-0.2 g) |

| Reaction Temperature | - | - | 140-160°C |

| Reaction Time | - | - | 2-4 hours |

Table 2: Expected Physical and Analytical Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₂D₈HNS |

| Molecular Weight | 207.32 g/mol |

| Appearance | Yellowish to greenish-yellow crystalline powder[5] |

| Melting Point | ~185 °C (similar to unlabeled phenothiazine)[5] |

| Mass Spectrometry (EI) | |

| Molecular Ion (M⁺) | m/z 207 |

| ¹H NMR | |

| Aromatic Protons | Absence of signals in the aromatic region |

| N-H Proton | A broad singlet, chemical shift may vary |

| Isotopic Purity | |

| (Determined by MS) | >98% |

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Phenothiazine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phenothiazine-d8. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this deuterated compound. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Physicochemical Properties

This compound is the deuterated analog of phenothiazine, a well-known heterocyclic compound that forms the structural backbone of a class of antipsychotic drugs. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the molecule, which can have significant implications for its metabolic stability and pharmacokinetic profile.

General Properties

| Property | Value | Source |

| Chemical Name | Phenothiazine-1,2,3,4,6,7,8,9-d8 | N/A |

| CAS Number | 1219803-41-4 | [][2] |

| Molecular Formula | C₁₂HD₈NS | [] |

| Molecular Weight | 207.32 g/mol | [] |

| Appearance | Yellow Solid | [] |

| Purity | ≥98% (atom D) | [] |

Thermal Properties

| Property | Value (for Phenothiazine) | Source |

| Melting Point | 185.1 °C | [3] |

| Boiling Point | 371 °C | [4] |

Solubility

Detailed solubility studies for this compound in a range of solvents have not been extensively published. The solubility of the parent compound, phenothiazine, provides a useful reference.

| Solvent | Solubility (for Phenothiazine) | Source |

| Water | Insoluble | [4] |

| Hot Acetic Acid | Soluble | [4] |

| Benzene | Soluble | [4] |

| Ether | Soluble | [4] |

| Petroleum Ether | Insoluble | [4] |

| Chloroform | Insoluble | [4] |

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key physicochemical and structural properties of this compound. These are based on standard laboratory techniques and methodologies applied to similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity, structure, and isotopic purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired spectral window.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum to verify the absence of signals in the aromatic region, confirming the high level of deuteration.

-

Residual proton signals from the solvent or minor impurities can be used as internal references.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum to observe the signals corresponding to the deuterium atoms on the phenothiazine ring.

-

This provides direct evidence of deuteration and can be used to confirm the positions of the deuterium labels.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum to identify the carbon skeleton of the molecule.

-

The coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns, further confirming the locations of deuteration.

-

-

Data Analysis: Process the spectra using appropriate software to assign peaks, determine chemical shifts (ppm), and calculate coupling constants (Hz). The integration of signals in the ²H NMR can be used to estimate the isotopic purity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization technique that is well-suited for producing intact molecular ions.

-

Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound.

-

Data Analysis: Determine the exact mass of the molecular ion. This value should be compared to the theoretical exact mass of C₁₂HD₈NS to confirm the elemental composition. The isotopic pattern of the molecular ion peak will also reflect the presence of deuterium.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound and to observe the vibrational modes involving deuterium.

Methodology:

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Spectral Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands. Key vibrational modes to observe include:

-

C-D stretching: These vibrations will appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.

-

N-H stretching: The N-H stretch of the secondary amine should be observable (typically around 3300-3500 cm⁻¹).

-

Aromatic C=C stretching: These bands will be present in the 1400-1600 cm⁻¹ region.

-

C-N and C-S stretching: These vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

-

Signaling Pathway

Phenothiazine and its derivatives are well-known for their antipsychotic effects, which are primarily mediated through their interaction with dopamine receptors in the central nervous system. The primary mechanism of action is the antagonism of the D2 subtype of dopamine receptors.

Caption: Dopamine D2 Receptor Antagonism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

Phenothiazine-d8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical certification of Phenothiazine-d8, a deuterated analog of phenothiazine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards in quantitative analyses or in metabolic studies. This compound is the deuterium-labeled form of Phenothiazine, an organic compound used in the synthesis of various pharmaceuticals.[1] Its deuterated counterpart serves as a valuable tool in analytical and pharmacokinetic research, particularly for improving the accuracy of mass spectrometry and liquid chromatography methods.[2]

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and isotopic enrichment. The following table summarizes typical quantitative data found on a CoA for this compound, based on information from suppliers of stable isotope-labeled compounds.[3]

| Test Parameter | Specification | Method |

| Chemical Identity | Conforms to Structure | NMR, MS |

| Chemical Purity | ≥ 98% | HPLC |

| Isotopic Purity (Atom % D) | ≥ 98 atom % D | MS, NMR |

| Molecular Formula | C₁₂D₈HNS | - |

| Molecular Weight | 207.32 g/mol | - |

| CAS Number | 1219803-41-4 | - |

| Appearance | Off-white to yellow solid | Visual |

| Solubility | Soluble in DMSO, DMF | - |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Procedure:

-

Standard and Sample Preparation:

-

A standard solution of Phenothiazine (non-deuterated) of known concentration is prepared in a suitable solvent (e.g., acetonitrile).

-

A sample solution of this compound is prepared at a similar concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

The standard and sample solutions are injected into the HPLC system.

-

The retention times and peak areas are recorded. The chemical purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

-

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment.

Instrumentation:

-

Mass Spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

-

Mass Spectrometry Analysis:

-

The sample is ionized (e.g., using electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ions is measured.

-

The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of deuterium incorporation. The relative intensities of the ions corresponding to the fully deuterated species (d8) and any partially deuterated species (d7, d6, etc.) are used to calculate the isotopic purity.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Analysis:

-

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra are acquired.

-

In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. The remaining signals can be used to confirm the structure and identify any residual protons.

-

The ¹³C NMR spectrum will show the carbon skeleton of the molecule, confirming the overall structure.

-

Visualizations

Analytical Workflow for this compound Certification

The following diagram illustrates the general workflow for the analysis of a deuterated compound like this compound, from sample receipt to the generation of the Certificate of Analysis.

Caption: General workflow for the certification of this compound.

Principle of Isotopic Enrichment Analysis by Mass Spectrometry

This diagram illustrates the principle of determining the isotopic enrichment of this compound using mass spectrometry by analyzing the distribution of isotopologues.

Caption: Principle of isotopic enrichment analysis by Mass Spectrometry.

References

An In-depth Technical Guide to Phenothiazine-d8: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenothiazine-d8, a deuterated analog of the versatile heterocyclic compound, phenothiazine. This document details its chemical structure, formula, and key physicochemical properties. It also presents a representative synthetic protocol and discusses the analytical techniques relevant to its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard for the quantitative analysis of phenothiazine and its derivatives by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise quantification in complex biological matrices.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂HD₈NS | |

| Molecular Weight | 207.32 g/mol | |

| CAS Number | 1219803-41-4 | [1] |

| IUPAC Name | 10H-Phenothiazine-1,2,3,4,6,7,8,9-d8 | |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | Typically ≥98% isotopic purity | |

| SMILES | [2H]C1=C2SC3=C([2H])C([2H])=C([2H])C([2H])=C3NC2=C([2H])C([2H])=C1[2H] | |

| InChI | InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Parent Compound | Phenothiazine (CAS: 92-84-2) | [2] |

Chemical Structure

The core structure of this compound consists of a tricyclic system where a thiazine ring is flanked by two deuterated benzene rings.

Representative Synthesis of the Phenothiazine Core

Experimental Protocol: Synthesis of Phenothiazine via Thionation of Diphenylamine

Materials:

-

Diphenylamine (or Diphenylamine-d10 for the synthesis of this compound)

-

Sulfur

-

Anhydrous Aluminum Chloride (catalyst) or Iodine (catalyst)[3][4]

Procedure:

-

In a fume hood, combine diphenylamine, sulfur, and a catalytic amount of anhydrous aluminum chloride in a round-bottom flask equipped with a reflux condenser.[3][5][6]

-

Heat the mixture. The reaction is expected to initiate at approximately 140-150°C, often accompanied by the evolution of hydrogen sulfide gas. The reaction can be vigorous, and temperature control is crucial.[4][5]

-

Once the initial reaction subsides, the temperature can be raised to around 160°C to ensure the reaction proceeds to completion.[4][5]

-

After the reaction is complete, allow the mixture to cool and solidify.[4][5]

-

Grind the solid product into a fine powder.[4]

-

Extract the crude product first with water and then with dilute ethanol to remove impurities.[4][5]

-

The remaining solid residue is the crude phenothiazine product.[4]

-

Further purification can be achieved by recrystallization from ethanol.[4][5]

Note: This protocol is for the synthesis of the unlabeled phenothiazine. For the synthesis of this compound, deuterated diphenylamine would be used as the starting material. The reaction conditions may require optimization for the deuterated analog.

Logical Workflow for Phenothiazine Synthesis

The following diagram illustrates the general workflow for the synthesis of the phenothiazine core structure, which is a foundational step for producing both the parent compound and its deuterated analog.

Caption: A logical workflow for the synthesis of Phenothiazine and its deuterated analog.

Analytical Characterization

The characterization of this compound and its quantification in analytical samples typically involves a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons would be absent or significantly diminished due to the deuterium substitution. The only expected signal would be from the N-H proton, which would appear as a singlet.

-

¹³C NMR: The carbon-13 NMR spectrum of this compound is expected to be similar to that of the unlabeled phenothiazine, although the carbon signals for the deuterated positions may show coupling to deuterium, resulting in multiplets, and may experience a slight upfield isotopic shift.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the identity and isotopic purity of this compound. The molecular ion peak in the mass spectrum will be shifted by +8 mass units compared to the unlabeled phenothiazine, corresponding to the eight deuterium atoms. This distinct mass difference is the basis for its use as an internal standard in quantitative mass spectrometric assays.

References

In-Depth Technical Guide: Solubility of Phenothiazine-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Phenothiazine-d8 in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this deuterated compound.

Core Data Summary

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, available data and qualitative information from various sources have been compiled to provide a useful reference. The isotopic substitution of hydrogen with deuterium is generally not expected to significantly alter the solubility of a compound in organic solvents. Therefore, solubility data for the non-deuterated parent compound, Phenothiazine, is also included for comparative purposes.

Table 1: Quantitative Solubility of this compound

| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | [1] |

Table 2: Qualitative and Quantitative Solubility of Phenothiazine (Non-deuterated)

| Organic Solvent | Solubility | Temperature (°C) | Source |

| Acetone | Very Soluble | Not Specified | [2] |

| Ethanol | Soluble | Not Specified | [3] |

| Ether | Soluble | Not Specified | [3] |

| Chloroform | Insoluble | Not Specified | [3] |

It is important to note that solubility can be influenced by various factors including temperature, the purity of both the solute and the solvent, and the presence of any additives.

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

Shake-Flask Method for Solubility Determination

This protocol outlines the general steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to permit the undissolved solid to settle. Centrifugation of the samples can be performed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask solubility determination method.

Caption: A generalized workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that solubility be determined experimentally under the specific conditions of use.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Phenothiazine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Phenothiazine-d8, a deuterated analog of the core heterocyclic compound phenothiazine. This document outlines the expected data from key analytical techniques, detailed experimental protocols, and a visualization of a relevant biological signaling pathway.

Phenothiazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1] Deuterated analogs like this compound are crucial as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, and for studying drug metabolism and pharmacokinetics.[2]

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Data for the non-deuterated parent compound, Phenothiazine, is provided for reference, as specific experimental data for the d8 analog is not widely published. The substitution of hydrogen with deuterium is expected to have a minimal effect on the electronic and vibrational properties, thus the UV-Vis and IR spectra will be very similar. In Mass Spectrometry, the molecular weight will increase by eight mass units. In NMR spectroscopy, the signals corresponding to the deuterated positions will be absent in the ¹H NMR spectrum, and the corresponding carbons will show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Phenothiazine (in CDCl₃) Chemical Shift (δ) [ppm] | This compound (in CHCl₃) Expected Chemical Shift (δ) [ppm] | Expected Multiplicity (in ¹³C NMR) |

| ¹H | 6.96 (m), 6.95 (m), 6.785 (m), 6.490 (m), 5.7 (br s, NH)[3] | N/A (signals for aromatic protons absent) | N/A |

| ¹³C | 145.4, 136.9, 132.6, 127.1, 126.6, 123.7, 122.4, 122.0, 120.6, 119.3, 116.7, 116.2[4] | Similar to Phenothiazine | Triplet (for deuterated carbons) |

Table 2: Infrared (IR) Spectroscopy Data

| Phenothiazine Vibrational Mode | Expected Wavenumber (cm⁻¹)[5] |

| N-H Stretch | ~3340 |

| C-H Aromatic Stretch | 3050-3150 |

| C=C Aromatic Ring Stretch | 1574, 1474, 1445 |

| C-N Stretch | ~1243 |

| C-S Stretch | ~1080 |

| C-H Aromatic Bend (out-of-plane) | 740-833 |

Note: The C-D stretch vibrations in this compound would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to the C-H stretches.

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | Expected m/z | Key Fragments (for Phenothiazine) |

| Phenothiazine | Electron Ionization (EI) | 199.0456 (M⁺)[6] | 167 ([M-S]⁺), 198 ([M-H]⁺)[7] |

| This compound | Electron Ionization (EI) | 207.0959 (M⁺) | Expected fragments would show an increase of up to 8 mass units depending on the fragment. |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Phenothiazine | Methanol | 254, 318[7] | log ε = 4.5, 3.6 |

| This compound | Methanol | Expected to be very similar to Phenothiazine | Expected to be very similar to Phenothiazine |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) in a clean, dry 5 mm NMR tube. The use of a non-deuterated solvent is crucial for observing the deuterium signal if desired, and for avoiding solvent peaks in the ¹H NMR spectrum.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio. The absence of aromatic proton signals will confirm the deuteration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the aromatic and aliphatic regions (typically 0-150 ppm).

-

The carbon atoms attached to deuterium will appear as triplets due to C-D coupling.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Signaling Pathway Visualization

Phenothiazines are known to exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors.[8][9] This interaction can modulate downstream signaling cascades, including the MAPK (Mitogen-Activated Protein Kinase) and mTOR (mammalian Target of Rapamycin) pathways, which are also implicated in the potential anti-cancer properties of some phenothiazine derivatives.[10][11][12]

Caption: Dopamine D2 Receptor Signaling Pathway and its modulation by Phenothiazine.

References

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Phenothiazine [webbook.nist.gov]

- 6. Phenothiazine [webbook.nist.gov]

- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. egpat.com [egpat.com]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Phenothiazine-d8: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Phenothiazine-d8, a deuterated analog of phenothiazine, for researchers, scientists, and professionals in drug development. This document covers its fundamental properties, synthesis, analytical applications, and its interactions with key cellular signaling pathways.

Core Properties of this compound

This compound is a stable isotope-labeled version of phenothiazine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.

Data Presentation: Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1219803-41-4 | N/A |

| Molecular Formula | C₁₂HD₈NS | N/A |

| Molecular Weight | 207.32 g/mol or 208.327 g/mol | N/A |

| Appearance | Yellow Solid | N/A |

Note on Molecular Weight: Discrepancies in the reported molecular weight may arise from different calculation methods or the specific isotopic purity of the compound. Researchers should refer to the certificate of analysis provided by the supplier for the precise molecular weight of their specific lot.

Experimental Protocols

Synthesis of Deuterated Phenothiazines

Methodology:

-

Precursor Preparation: The synthesis would likely start from a suitable precursor molecule that can be reduced to yield the desired deuterated product. For deuterating the aromatic rings, a precursor with halogenated phenyl rings could potentially be used, followed by a dehalogenation-deuteration reaction.

-

Reduction with Lithium Aluminum Deuteride: The precursor is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

A solution or slurry of lithium aluminum deuteride in the same solvent is then added dropwise to the precursor solution at a controlled temperature, often starting at 0°C.

-

The reaction mixture is then typically stirred at room temperature or gently refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Quenching: After the reaction is complete, the excess lithium aluminum deuteride is carefully quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted multiple times with an organic solvent. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure deuterated phenothiazine.

Quantification of Phenothiazines using this compound as an Internal Standard by LC-MS/MS

This compound is an ideal internal standard for the quantification of phenothiazine and its derivatives in complex biological matrices due to its similar chemical and physical properties to the analyte, but with a distinct mass-to-charge ratio.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.

-

Perform a protein precipitation step by adding a solvent such as acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the analyte from matrix components.

-

Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection is performed using Multiple Reaction Monitoring (MRM). The MRM transitions for both the analyte (unlabeled phenothiazine) and the internal standard (this compound) are determined by infusing standard solutions of each compound into the mass spectrometer.

-

For the analyte, a precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

Similarly, the corresponding precursor and product ions for this compound are monitored.

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in a series of calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

-

Signaling Pathways Modulated by Phenothiazines

Phenothiazine and its derivatives are known to interact with and modulate several key cellular signaling pathways, which contributes to their diverse pharmacological effects, including their antipsychotic and potential anticancer activities.

Phenothiazine and the PP2A Signaling Pathway

Phenothiazines have been shown to activate Protein Phosphatase 2A (PP2A), a major tumor suppressor protein. PP2A activation leads to the dephosphorylation of various downstream targets, including proteins involved in cell growth and proliferation.

Caption: Phenothiazine activates PP2A, leading to dephosphorylation of oncogenic proteins and promoting apoptosis.

Phenothiazine and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Phenothiazines can inhibit this pathway, which is often hyperactivated in cancer.

Caption: Phenothiazine can inhibit the MAPK signaling pathway, thereby reducing cell proliferation.

Phenothiazine and the Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Phenothiazines have been suggested to modulate Wnt signaling, although the precise mechanisms are still under investigation.

Caption: Phenothiazine is proposed to modulate the Wnt signaling pathway, potentially affecting β-catenin levels.

Understanding the Kinetic Isotope Effect of Phenothiazine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine and its derivatives are a cornerstone in pharmacotherapy, with applications ranging from antipsychotics to antihistamines. The metabolism of these drugs, primarily mediated by Cytochrome P450 (CYP) enzymes, is a critical determinant of their pharmacokinetic profile and clinical efficacy. A key metabolic pathway for phenothiazines is aromatic hydroxylation, a process that involves the cleavage of a carbon-hydrogen (C-H) bond. When this C-H bond cleavage is the rate-determining step of the metabolic reaction, replacing hydrogen with its heavier isotope, deuterium, can significantly slow down the rate of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE).

Theoretical Framework: The Kinetic Isotope Effect in Phenothiazine Metabolism

The primary kinetic isotope effect occurs when a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. In the case of Phenothiazine-d8, the substitution of hydrogen with deuterium at all eight positions on the aromatic rings is of interest. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.

The metabolism of phenothiazine by CYP enzymes proceeds through several pathways, with two of the most prominent being sulfoxidation and aromatic hydroxylation.

-

Sulfoxidation: This reaction occurs at the sulfur atom of the phenothiazine core and does not involve the cleavage of a C-H bond. Consequently, no significant primary kinetic isotope effect is expected for this metabolic route when comparing phenothiazine with this compound.

-

Aromatic Hydroxylation: This process involves the insertion of a hydroxyl group onto one of the aromatic rings. The accepted mechanism for this reaction involves the abstraction of a hydrogen atom from the aromatic ring by a highly reactive oxygen species within the CYP enzyme active site, followed by the "rebound" of a hydroxyl group to the resulting radical.[1][2] If this C-H bond cleavage is the rate-limiting step, a significant primary KIE is anticipated. For CYP-catalyzed aliphatic and aromatic hydroxylation reactions, deuterium KIE values (kH/kD) can be substantial, often in the range of 8 to 10, indicating a significant reduction in the rate of metabolism for the deuterated compound.[1]

The presence of a significant KIE in the metabolism of this compound would suggest that aromatic hydroxylation is a rate-determining pathway. This has important implications for drug design, as selective deuteration can be used to "shield" a molecule from metabolic attack at a specific site, potentially leading to improved bioavailability, a longer half-life, and a more favorable overall pharmacokinetic profile.[3][4]

Metabolic Pathways of Phenothiazine

The metabolic fate of phenothiazine is complex and involves multiple enzymatic pathways. The following diagram illustrates the primary routes of metabolism and indicates where a kinetic isotope effect would be expected for this compound.

Quantitative Data on Kinetic Isotope Effects

As of the latest review of scientific literature, specific quantitative data (e.g., kH/kD values) for the kinetic isotope effect of this compound have not been published. However, based on analogous CYP-mediated hydroxylation reactions, a significant primary KIE is anticipated. The table below provides a template for how such data would be presented.

| Compound | Metabolic Pathway | Enzyme System | kH/kD (Rate H / Rate D) | Reference |

| Phenothiazine vs. This compound | Aromatic Hydroxylation | Human Liver Microsomes | Data Not Available | N/A |

| Phenothiazine vs. This compound | Sulfoxidation | Human Liver Microsomes | Data Not Available (Expected to be ~1) | N/A |

Experimental Protocol: In Vitro Metabolic Stability Assay to Determine KIE

The following protocol outlines a general methodology for determining the kinetic isotope effect of this compound compared to its non-deuterated counterpart using human liver microsomes (HLMs). This type of assay is a standard approach in drug metabolism studies.

1. Objective: To compare the rates of metabolism of phenothiazine and this compound by human liver microsomal enzymes and to calculate the kinetic isotope effect for the relevant metabolic pathways.

2. Materials:

-

Phenothiazine

-

This compound

-

Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample preparation)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

3. Experimental Workflow:

The diagram below illustrates the general workflow for conducting an in vitro metabolic stability assay to determine the KIE.

4. Detailed Procedure:

-

Preparation of Incubation Mixtures:

-

In separate wells of a 96-well plate, prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL final protein concentration) and either phenothiazine or this compound (e.g., 1 µM final concentration) in potassium phosphate buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.

-

-

Reaction Initiation:

-

Initiate the metabolic reactions by adding the NADPH regenerating system to each well. The 0-minute time point should be quenched immediately after the addition of the NADPH system.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining parent compound (phenothiazine or this compound) and the formation of key metabolites (e.g., sulfoxide and hydroxylated products) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time for both phenothiazine and this compound.

-

Determine the in vitro half-life (t1/2) and the intrinsic clearance (CLint) for each compound from the slope of the linear regression line.

-

The kinetic isotope effect (kH/kD) can be calculated as the ratio of the intrinsic clearance of phenothiazine to that of this compound (kH/kD = CLint(H) / CLint(D)).

-

Similarly, the rates of formation of the hydroxylated metabolites for the deuterated and non-deuterated compounds can be compared to determine the KIE for that specific pathway.

-

Conclusion

The study of the kinetic isotope effect of this compound offers valuable insights into its metabolic fate and provides a powerful tool for rational drug design. While direct experimental data remains to be published, a strong theoretical basis suggests that a significant KIE will be observed for the aromatic hydroxylation pathway, driven by the C-H bond cleavage that is characteristic of this CYP-mediated reaction. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate this phenomenon. A thorough understanding of the KIE can enable the development of next-generation phenothiazine derivatives with optimized pharmacokinetic properties, ultimately leading to safer and more effective therapies.

References

Commercial Sources and Technical Applications of High-Purity Phenothiazine-d8: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantitative analysis. This technical guide provides an in-depth overview of the commercial sources for high-purity Phenothiazine-d8, a deuterated analog of the antipsychotic drug phenothiazine, and details its application in modern analytical methodologies.

This compound serves as an ideal internal standard for the quantification of phenothiazine and its derivatives in various biological matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural variability.[1][2]

Commercial Availability and Specifications

Several reputable suppliers offer high-purity this compound for research and analytical purposes. The table below summarizes the key specifications from prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed purity and isotopic enrichment data.

| Supplier | Product Number/CAS | Stated Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight |

| MedChemExpress | HY-Y0055S | 99.0%[3] | Not specified on website | C₁₂HD₈NS | 207.32 |

| BOC Sciences | 1219803-41-4 | 95% by HPLC[] | 98% atom D[] | C₁₂HD₈NS | 207.32 |

| LGC Standards | TRC-P318041 | Not specified | Not specified | C₁₂D₉NS | 208.327 |

Note: Data is sourced from publicly available information on supplier websites and may vary between batches. A sample Certificate of Analysis for a deuterated compound from MedChemExpress indicates that detailed information, including HPLC purity and isotopic enrichment, is provided with the product.[5]

Physicochemical Properties of Phenothiazine (Non-deuterated)

The following data for non-deuterated phenothiazine can be used as a reference. The deuterated form will have very similar properties, with a slight increase in molecular weight.

| Property | Value | Reference |

| Melting Point | 185 °C | [6] |

| Boiling Point | 371 °C | [6] |

| Appearance | Yellow to green solid | [6] |

| Solubility | Soluble in acetone, benzene, and ether | [6] |

Experimental Protocols: Quantitative Analysis using this compound

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of phenothiazine and related antipsychotic drugs in biological samples such as plasma, serum, and whole blood.[7][8]

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances like proteins and phospholipids.[9][10][11] Common techniques include:

-

Protein Precipitation (PPT): This is the simplest method.

-

To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 50 ng/mL).

-

Vortex the mixture for 1-2 minutes to precipitate proteins.[9]

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and either inject directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase.[9]

-

-

Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT.

-

To 100 µL of plasma or serum, add the this compound internal standard.

-

Add a basifying agent (e.g., 50 µL of 1M NaOH) to adjust the pH.

-

Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).[8]

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

-

-

Solid-Phase Extraction (SPE): This technique provides the cleanest samples and allows for sample concentration.

-

Condition a polymeric SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.

-

Load the plasma or serum sample (pre-treated with the internal standard and diluted with a weak buffer).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger, often basic, organic solvent.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

LC-MS/MS Analysis

The following are typical starting conditions for an LC-MS/MS method for phenothiazine quantification. Method development and optimization are crucial for achieving desired performance.

-

Liquid Chromatography (LC):

-

Column: A C18 or biphenyl reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[12]

-

Mobile Phase A: 0.1% formic acid in water.[12]

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[12]

-

Gradient Elution: A typical gradient might start at 20-30% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30 - 40 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.[13][14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both phenothiazine and this compound by infusing the individual standards into the mass spectrometer.

-

Phenothiazine (C₁₂H₉NS, MW: 199.27): The protonated molecule [M+H]⁺ at m/z 200.05 would be the precursor ion. Product ions would be determined experimentally.

-

This compound (C₁₂HD₈NS, MW: 207.32): The protonated molecule [M+D]⁺ or [M+H]⁺ at approximately m/z 208.1 would be the precursor ion.

-

-

Instrument Parameters: Gas temperatures, gas flows, and collision energies must be optimized for the specific instrument and analytes.[15]

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the application of this compound.

Caption: Experimental workflow for quantitative analysis using this compound.

References

- 1. cerilliant.com [cerilliant.com]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. "Method Development and Validation of the Quantitation of 19 Antipsycho" by Anthony S. Epps [digitalcommons.buffalostate.edu]

- 8. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. gcms.cz [gcms.cz]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. phenomenex.com [phenomenex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academicworks.cuny.edu [academicworks.cuny.edu]

Methodological & Application

Application Note: Quantitative Analysis of Phenothiazines in Human Plasma using Phenothiazine-d8 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders.[1] Accurate and reliable quantification of these compounds in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as Phenothiazine-d8, is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring the robustness and reliability of the quantitative results.[3][4]

This application note provides a detailed protocol for the quantitative analysis of phenothiazines (e.g., Chlorpromazine) in human plasma using this compound as an internal standard. The methodology described herein includes a comprehensive sample preparation procedure, optimized LC-MS/MS conditions, and validation data.

Principle of the Method

The method involves the extraction of the target phenothiazine and the this compound internal standard from human plasma using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.[4]

-

Sample Loading: To 500 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL). Vortex and load the entire sample onto the conditioned SPE cartridge.[4]

-

Washing: Wash the cartridge with 1 mL of distilled water containing 5% methanol to remove interfering substances.[4]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

LC System: Agilent 1200 HPLC or equivalent[5]

-

Column: Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm) or equivalent[6]

-

Mobile Phase A: 0.1% Formic acid in Water[6]

-

Mobile Phase B: Acetonitrile[6]

-

Gradient:

Time (min) %B 0.0 20 5.0 80 5.1 20 | 8.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

MS System: Agilent 6410 Triple Quadrupole LC/MS or equivalent[5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[4]

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Chlorpromazine 319.1 86.1 25 | this compound | 208.1 | 166.1 | 30 |

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Capillary Voltage: 4000 V

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of representative phenothiazines using a deuterated internal standard.

Table 1: Method Validation Parameters for Chlorpromazine Analysis

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.99[7] |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL[7] |

| Accuracy (% Recovery) | 94.1 - 102.5%[7] |

| Precision (% RSD) | < 10%[7] |

Table 2: Recovery Data for Phenothiazines from Human Plasma

| Compound | Spiked Concentration (ng/mL) | Recovery (%) |

| Chlorpromazine | 10 | 95.2 |

| 50 | 98.1 | |

| 150 | 96.5 | |

| Promethazine | 10 | 92.8 |

| 50 | 96.4 | |

| 150 | 94.7 |

Visualizations

Caption: Experimental workflow for quantitative analysis of phenothiazines.

Caption: Simplified signaling pathway of phenothiazine action.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of phenothiazines in human plasma using this compound as an internal standard. The detailed protocol and performance data demonstrate that this method is suitable for a variety of applications in clinical and research settings, including therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for these demanding applications.

References

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijsr.net [ijsr.net]

- 4. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Phenothiazine-d8 as an Internal Standard in GC-MS Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of phenothiazine and its derivatives in various biological matrices is crucial in clinical and forensic toxicology, as well as in pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. Phenothiazine-d8, a deuterated analog of phenothiazine, serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS methods for the analysis of phenothiazine.

Principle of Internal Standardization with this compound

An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. By comparing the detector response of the analyte to that of the internal standard, variations introduced during the analytical process can be compensated. A deuterated internal standard like this compound is the gold standard for mass spectrometry-based quantification because it co-elutes with the analyte and has nearly identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[1]

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

A logical workflow for developing and validating a quantitative GC-MS method using an internal standard is outlined below.

Caption: A general workflow for the development and validation of a quantitative GC-MS method using an internal standard.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Phenothiazine Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of phenothiazine standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at 2-8°C, protected from light.

1.2. This compound Internal Standard Stock Solution (100 µg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Store at 2-8°C, protected from light.

1.3. Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the phenothiazine stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for liquid-liquid extraction (LLE) for blood samples and solid-phase extraction (SPE) for urine samples.

2.1. Liquid-Liquid Extraction (LLE) from Blood/Plasma/Serum:

-

To 1 mL of blood, plasma, or serum sample in a glass tube, add 50 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.

-

Add 1 mL of 1 M sodium hydroxide to alkalize the sample (pH > 9).

-

Add 5 mL of an extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS analysis.

2.2. Solid-Phase Extraction (SPE) from Urine:

-

To 2 mL of urine sample, add 50 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol or ethyl acetate for GC-MS analysis.

Caption: Workflow for Liquid-Liquid and Solid-Phase Extraction.

GC-MS Parameters

The following are suggested starting parameters and can be optimized for specific instrumentation and applications.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Phenothiazine: m/z 199 (quantifier), 171, 167 (qualifiers)This compound: m/z 207 (quantifier) |

Data Presentation and Method Validation

A comprehensive validation of the GC-MS method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized in the table below. The provided data are representative values based on similar analyses of phenothiazine derivatives.[2]

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Calibration Range | 10 - 1000 ng/mL |

| Limit of Detection (LOD) | 1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 5 - 10 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | 85 - 110% |

Signaling Pathways and Logical Relationships

The primary role of this compound is to act as an internal standard to ensure the accuracy and precision of the quantitative analysis. The logical relationship in this process is straightforward: the known quantity of the internal standard provides a reference against which the unknown quantity of the analyte is measured, correcting for any variability in the analytical procedure.

Caption: The logical flow of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of phenothiazine in various biological matrices by GC-MS. The detailed protocols and validation parameters presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to proper validation procedures is essential to ensure the accuracy and reliability of the analytical results.

References

Application of Phenothiazine-d8 in NMR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and quantifying components in a sample. In quantitative NMR (qNMR), the signal intensity is directly proportional to the number of nuclei, allowing for accurate concentration determination. The use of internal standards is crucial for precise and reproducible qNMR measurements.[1][2] An ideal internal standard is chemically inert, stable, has a simple spectrum with signals that do not overlap with the analyte, and is soluble in the chosen deuterated solvent.[1][3]

Phenothiazine-d8, a deuterated analog of phenothiazine, serves as an excellent internal standard for the quantification of organic molecules, particularly those containing aromatic protons. Its deuterated nature minimizes its own proton NMR signals, reducing spectral overlap and simplifying the analysis of the compound of interest. This document provides detailed application notes and protocols for the use of this compound in NMR spectroscopy.

Key Advantages of this compound as an Internal Standard

-

Reduced Spectral Overlap: The deuterium atoms in this compound have a different resonance frequency than protons, resulting in a ¹H NMR spectrum with significantly reduced signal intensity from the standard itself. This provides a clear spectral window for the analyte's signals.

-

Chemical Inertness: Phenothiazine is a stable heterocyclic compound, and its deuterated form is expected to exhibit similar chemical stability, making it unreactive towards a wide range of analytes and NMR solvents.[4]

-

Distinct Aromatic Signals: The residual, non-deuterated protons on the phenothiazine scaffold, if any, or the ¹³C satellite peaks can provide a reference signal in a distinct region of the spectrum, often in the aromatic region, which can be advantageous when quantifying aromatic analytes.

-

Good Solubility: Phenothiazine and its derivatives are generally soluble in common organic deuterated solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1]

Data Presentation

The following table summarizes hypothetical quantitative data from a qNMR experiment using this compound as an internal standard to determine the purity of an analyte.

| Analyte | Analyte Integral (I_analyte) | Analyte Protons (N_analyte) | This compound Integral (I_std) | This compound Protons (N_std) | Analyte Purity (w/w %) |

| Sample A | 5.25 | 2 | 1.00 | 1 (hypothetical residual proton) | 98.5 |

| Sample B | 3.18 | 1 | 1.00 | 1 (hypothetical residual proton) | 99.2 |

| Sample C | 8.04 | 4 | 1.00 | 1 (hypothetical residual proton) | 97.9 |

Note: The purity is calculated using the following formula:

Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

Experimental Protocols

Protocol 1: Preparation of the Internal Standard Stock Solution

A stock solution of this compound allows for consistent and accurate addition to multiple samples.

Materials:

-

This compound (high purity, ≥98%)

-

Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)

-